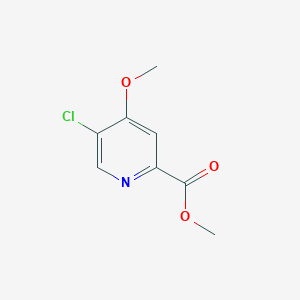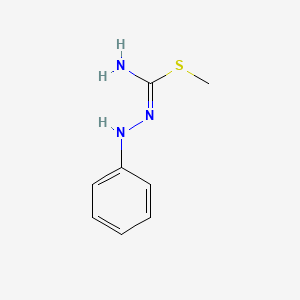
N-Cyclopropyl L-Phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl L-Phenylalaninamide: is a chemical compound with the molecular formula C12H16N2O It is a derivative of L-phenylalanine, an essential amino acid, and features a cyclopropyl group attached to the nitrogen atom of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize N-Cyclopropyl L-Phenylalaninamide involves the amidation of L-phenylalanine with cyclopropylamine. The reaction typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production methods for this compound may involve similar amidation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Cyclopropyl L-Phenylalaninamide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Substitution: The compound can participate in substitution reactions, where the cyclopropyl group or the phenyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Chiral Building Block: N-Cyclopropyl L-Phenylalaninamide is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, making it valuable in biochemical research.
Medicine:
Drug Development: Due to its structural similarity to L-phenylalanine, it is explored for potential therapeutic applications, including as a precursor for drug candidates.
Industry:
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of N-Cyclopropyl L-Phenylalaninamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and the phenylalanine moiety contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
N-Cyclopropyl L-Alaninamide: Similar structure but with an alanine moiety instead of phenylalanine.
N-Cyclopropyl L-Tyrosinamide: Contains a tyrosine moiety, offering different biochemical properties.
N-Cyclopropyl L-Valinamide: Features a valine moiety, providing distinct steric and electronic effects.
Uniqueness: N-Cyclopropyl L-Phenylalaninamide is unique due to the presence of the phenylalanine moiety, which imparts specific aromatic and steric properties. This uniqueness makes it valuable in applications where the phenylalanine structure is crucial for activity or binding.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11(12(15)14-10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBRPTHIEGZKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1'-cyclohexane]-10-thione](/img/structure/B13345132.png)
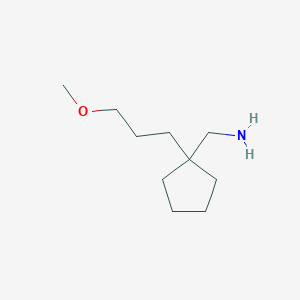
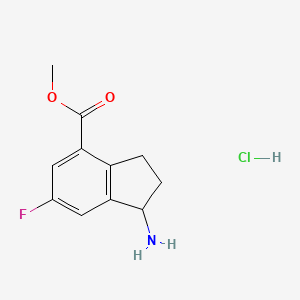
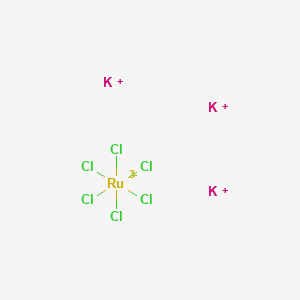
![tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B13345161.png)
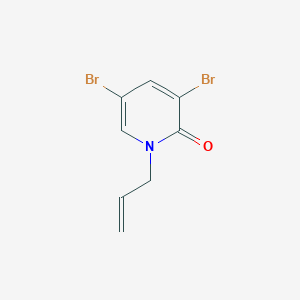
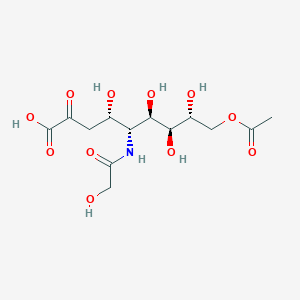
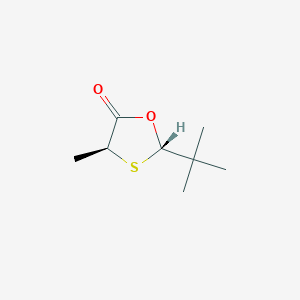
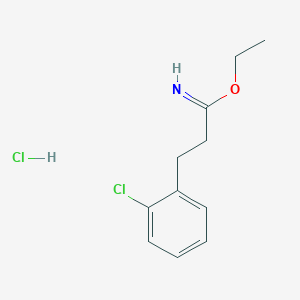
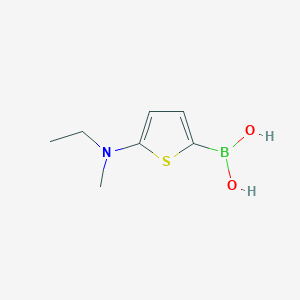
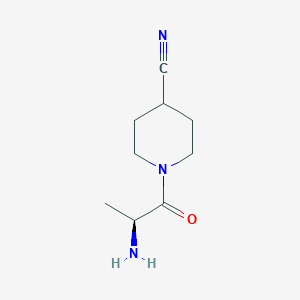
![3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile](/img/structure/B13345210.png)
